1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a compound of interest in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-aminobenzimidazole with a suitable pyrazole derivative. One common method includes the use of 2-aminobenzimidazole and pyrazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its pharmacological potential, it is studied for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and has been exploited in anticancer therapies. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds, like mebendazole and albendazole, are known for their antiparasitic and anticancer activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant exhibit anti-inflammatory and anti-obesity effects, respectively.
Benzothiazole derivatives: These compounds, such as riluzole and pramipexole, are used in the treatment of neurological disorders
The uniqueness of this compound lies in its combined structural features of benzimidazole and pyrazole, which confer a broad spectrum of biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H9N5 |
---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-9-5-6-12-15(9)10-13-7-3-1-2-4-8(7)14-10/h1-6H,11H2,(H,13,14) |
InChI-Schlüssel |
MLVDWTVOGJRPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.